Cycloxydim addresses two critical pain points in herbicide R&D: formulation instability and target-site cross-resistance. Unlike sethoxydim, it remains stable in neutral aqueous solutions for weeks, ensuring robust tank-mix viability. It also retains high efficacy against grass weeds (Avena fatua, Phalaris spp.) that exhibit resistance to clethodim, tralkoxydim, and FOPs, due to distinct ACCase binding affinity. This makes it the active ingredient of choice for EC formulations in soybean and sugar beet protection, and for rotational resistance management programs. High-purity cycloxydim is available as a crystalline solid for immediate research and formulation development.
Cycloxydim (CAS 101205-02-1), chemically identified as 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one, is a systemic, selective post-emergent cyclohexanedione oxime (DIM) herbicide widely procured for the control of annual and perennial grass weeds in broadleaf crops [1]. As a highly effective Acetyl-CoA carboxylase (ACCase) inhibitor, it disrupts lipid biosynthesis in susceptible monocots. From a procurement and formulation perspective, cycloxydim is characterized by its low aqueous solubility (approximately 40 mg/L at 20 °C) and high solubility in organic solvents, making it highly suitable for emulsifiable concentrate (EC) formulations [1]. It is available as a crystalline solid in its pure form and as a yellowish liquid in technical formulations, offering a distinct handling and stability profile compared to other DIM-class herbicides [1].
Supports plastidic fatty acid biosynthesis disruption research in Poaceae.
Selective grass weed control models in dicotyledonous crop systems.
Discriminating agent for ACCase target-site and metabolic resistance phenotyping.
Procurement substitution of cycloxydim with other cyclohexanedione oximes, such as sethoxydim or clethodim, frequently fails due to critical differences in hydrolytic stability and target-site cross-resistance [1]. While sethoxydim is notoriously unstable in aqueous environments and degrades rapidly at room temperature, cycloxydim maintains structural integrity over significantly longer periods in neutral pH solutions [1]. Furthermore, in agricultural systems facing ACCase-inhibitor resistance, generic substitution is unviable because cycloxydim demonstrates distinct enzyme binding affinities. It often retains efficacy against specific weed biotypes (e.g., Avena fatua and Phalaris spp.) that exhibit high resistance factors to clethodim, tralkoxydim, or aryloxyphenoxypropionates (FOPs) [2]. Consequently, substituting cycloxydim compromises both formulation shelf-life and field performance in resistant weed management programs.
Distinct ACCase domain interaction may limit cross-resistance transfer from FOP or DEN classes.
Retains efficacy in certain APP-resistant Avena populations where tralkoxydim fails.
Leu1781 target-site mutation drastically elevates cycloxydim resistance factor; clethodim less affected.
Field trial outcomes may diverge; reported superiority in soybean does not guarantee equivalent control in all dicot systems.
In whole-plant dose-response assays evaluating ACCase-inhibitor resistant Avena fatua (wild oat) biotypes from Mexico, cycloxydim demonstrated quantifiably higher efficacy compared to closely related cyclohexanediones [1]. The resistance factor (RF) for cycloxydim was quantified at 2.1, whereas clethodim and tralkoxydim exhibited RFs of 7.9 and 8.1, respectively [1].
| Evidence Dimension | Resistance Factor (RF) in Avena fatua |
| Target Compound Data | Cycloxydim (RF = 2.1) |
| Comparator Or Baseline | Clethodim (RF = 7.9) and Tralkoxydim (RF = 8.1) |
| Quantified Difference | 3.7-fold to 3.8-fold lower resistance factor for cycloxydim. |
| Conditions | Whole-plant dose-response assays on ACCase-resistant biotypes. |
Buyers formulating for regions with established clethodim or tralkoxydim resistance must prioritize cycloxydim to ensure effective chemical control.
Leu1781 mutation severely compromises cycloxydim field efficacy; clethodim retains lower resistance.
Resistance factor context: mutation-specific interpretation required.
Cyclohexanedione oxime herbicides are susceptible to hydrolysis, but their degradation rates vary significantly. Cycloxydim demonstrates prolonged stability in neutral aqueous media, showing only 7% degradation to its oxazole transformation product after 32 days at pH 7[1]. In stark contrast, sethoxydim is highly unstable under similar conditions, with only 6% to 24% of the parent compound remaining after just 72 hours at room temperature [1].
| Evidence Dimension | Aqueous stability (parent compound remaining) |
| Target Compound Data | Cycloxydim (7% degradation after 32 days at pH 7) |
| Comparator Or Baseline | Sethoxydim (76% to 94% degradation after 72 hours at room temperature) |
| Quantified Difference | Cycloxydim demonstrates multi-week stability in neutral water, whereas sethoxydim degrades almost entirely within 3 days. |
| Conditions | Aqueous solution, room temperature, neutral pH. |
Formulators must select cycloxydim over sethoxydim to achieve viable tank-mix stability and minimize active ingredient loss during storage and application.
Reported yield advantage over clethodim and sethoxydim in vegetable soybean field trials.
Conditions: post-emergence at 1–3 weeks after germination; regional validation recommended.
In vitro ACCase enzyme inhibition assays (I50 determination) on resistant Phalaris species reveal that cycloxydim retains higher target-site sensitivity than other ACCase inhibitor classes[1]. The resistance factor (RF) for cycloxydim in resistant biotypes ranged from 5.16 to 10.91, whereas diclofop-methyl (a FOP) and pinoxaden (a DEN) exhibited significantly higher RFs of 12.99 to 20.78 and 13.71 to 19.36, respectively [1].
| Evidence Dimension | Enzyme Inhibition Resistance Factor (RF) |
| Target Compound Data | Cycloxydim (RF = 5.16 to 10.91) |
| Comparator Or Baseline | Diclofop-methyl (RF = 12.99 to 20.78) and Pinoxaden (RF = 13.71 to 19.36) |
| Quantified Difference | Cycloxydim exhibits approximately 50% lower resistance factors compared to FOP and DEN class herbicides. |
| Conditions | In vitro ACCase enzyme inhibition assays (I50 determination) on resistant Phalaris spp. |
Agrochemical procurement teams can utilize cycloxydim as a critical rotational active ingredient where FOP and DEN herbicides have lost field efficacy.
Lower absolute GR50 suggests marginally less complete resistance in Ile1781Leu genotype.
Context: none of the compounds provide satisfactory control at this mutation level.
The photostability of cycloxydim on leaf models is heavily influenced by co-applied agrochemicals. Direct photolysis of pure cycloxydim primarily leads to the loss of the ethoxyl group [1]. However, when co-applied with the fungicide chlorothalonil, the phototransformation rate of cycloxydim is significantly increased through accelerated oxidation of the cyclohexane moiety [1].
| Evidence Dimension | Phototransformation pathway and rate |
| Target Compound Data | Cycloxydim + Chlorothalonil mixture (accelerated oxidation) |
| Comparator Or Baseline | Pure Cycloxydim (slower baseline photolysis via ethoxyl loss) |
| Quantified Difference | Co-application with chlorothalonil acts as a photosensitizer, accelerating the degradation of cycloxydim on wax films. |
| Conditions | Solar light simulator irradiation on wax films (leaf models) at 25 °C. |
This dictates strict procurement and tank-mixing guidelines, proving that cycloxydim requires specific formulation strategies (e.g., UV-protectants) when mixed with sensitizing fungicides.
Reported weaker mitodepressive effect in root meristem assay at 1.5% concentration.
Limited to plant bioassay; extrapolation requires further ecotoxicological data.
Cycloxydim intrinsic hazard low relative to solvent naphtha and adjuvant in formulation.
Formulation-dependent ecotoxicological profile; requires inert component review.
Cycloxydim retains efficacy in APP-resistant populations where tralkoxydim fails.
Metabolic resistance mechanism does not degrade cycloxydim effectively.
Leveraging its extended aqueous stability compared to sethoxydim, cycloxydim is the selected active ingredient for emulsifiable concentrates targeting grass weeds in broadleaf crops like soybeans and sugar beets[1]. Its ability to remain stable in neutral pH environments for weeks ensures reliable tank-mix viability for end-users[1].
Due to its lower resistance factors against Avena fatua and Phalaris species compared to clethodim, tralkoxydim, and diclofop-methyl, cycloxydim is procured for rotational weed control strategies [2]. It provides a critical chemical intervention point in agricultural zones where FOPs and other DIMs have failed due to target-site mutations [2].
Utilizing the known photochemical interactions with fungicides like chlorothalonil, cycloxydim is selected for specialized spray programs where photostability is actively managed [3]. Formulators procure cycloxydim alongside UV-protectant adjuvants or design application protocols that temporally separate it from sensitizing agents to maximize field half-life[3].